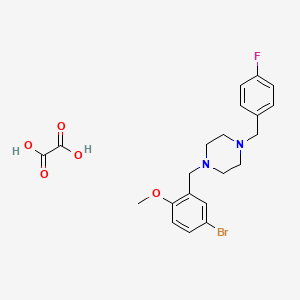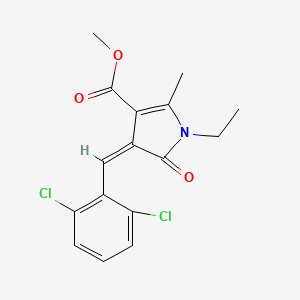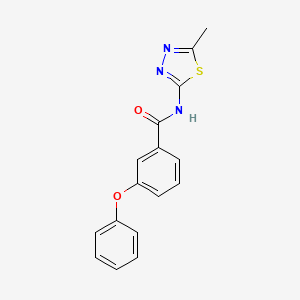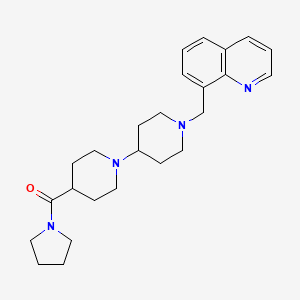
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
作用機序
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine oxalate involves the activation of the 5-HT1A and 5-HT2A receptors. This leads to an increase in the levels of serotonin in the brain, which can have a positive effect on mood, anxiety, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can have a positive effect on mood, anxiety, and cognition. It has also been shown to have a low affinity for dopamine receptors, which may reduce the risk of addiction and abuse.
実験室実験の利点と制限
The advantages of using 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine oxalate in lab experiments include its high affinity for serotonin receptors, which makes it a potential candidate for the treatment of various psychiatric disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for the study of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine oxalate. Some potential areas of research include the development of more selective compounds with higher affinity for specific serotonin receptors, the identification of new therapeutic targets for the treatment of psychiatric disorders, and the exploration of the potential use of this compound in combination with other drugs. Further research is needed to fully understand the potential of this compound and its role in the treatment of psychiatric disorders.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, which makes it a potential candidate for the treatment of various psychiatric disorders. Further research is needed to fully understand the potential of this compound and its role in the treatment of psychiatric disorders.
合成法
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine oxalate involves a multi-step process. The first step involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine in the presence of a base to form 1-(5-bromo-2-methoxybenzyl)piperazine. The second step involves the reaction of 4-fluorobenzyl chloride with 1-(5-bromo-2-methoxybenzyl)piperazine in the presence of a base to form 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine. Finally, the oxalic acid is added to the mixture to form this compound.
科学的研究の応用
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine oxalate has been studied for its potential use in various scientific research applications. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This makes it a potential candidate for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2O.C2H2O4/c1-24-19-7-4-17(20)12-16(19)14-23-10-8-22(9-11-23)13-15-2-5-18(21)6-3-15;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYVPFPTHGQSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(ethylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5018738.png)
![4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018748.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5018751.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B5018762.png)
![1-[4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5018778.png)
![3-{[(4-methyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5018780.png)
![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)
![1-allyl-5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018792.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-pyridinylmethyl)piperazine](/img/structure/B5018793.png)

![N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5018811.png)